1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is a novel fused [, , ]triazolo [4′,5′:3,4]pyrrolo[1,2‐a]thieno[2,3‐d]pyrimidine derivative. [] These types of compounds have gained significant attention in scientific research due to their potential as anti-cancer agents, specifically targeting the epidermal growth factor receptor (EGFR). []
The synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone involves a single [3 + 2] reaction cycloaddition of 3‐(3‐iodoprop‐2‐yn‐1‐yl)thieno[2,3‐d]pyrimidin‐4(3H)‐one followed by C‐C bond coupling with various aryl azides. [] This reaction is carried out in a PEG-400 medium, which acts as a green solvent, promoting a more sustainable approach to synthesis. []
The mechanism of action for 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is attributed to its EGFR inhibitory activity. [] While the specific interactions are not elaborated on in the provided papers, in silico studies suggest that the compound interacts with the EGFR receptor, potentially hindering its activation and downstream signaling pathways. []
The primary application of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone, based on the available research, is in the field of anti-cancer research. [] Studies have demonstrated its efficacy against breast cancer cell lines MDA-MB-231 and MCF-7, highlighting its potential as a therapeutic agent. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7